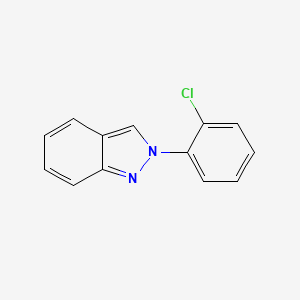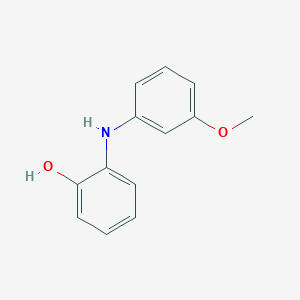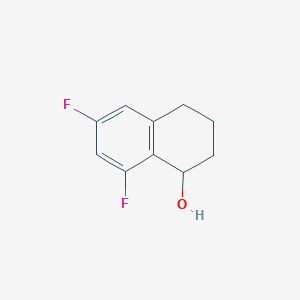
6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol is a fluorinated organic compound with the molecular formula C10H10F2O. It is a derivative of naphthalenol, characterized by the presence of two fluorine atoms at the 6 and 8 positions and a hydroxyl group at the 1 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where a fluorinated benzene derivative reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst. Another method is the Suzuki coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated naphthalenol under palladium catalysis. Additionally, the Diels-Alder reaction can be employed to form the tetrahydronaphthalene ring system, followed by selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields 6,8-difluoro-1,2,3,4-tetrahydronaphthalenone, while substitution reactions can produce a variety of fluorinated derivatives.
科学的研究の応用
6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with specific properties such as increased stability and reactivity.
作用機序
The mechanism of action of 6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This results in the modulation of biological pathways and the exertion of specific effects, such as enzyme inhibition or receptor activation .
類似化合物との比較
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-: A non-fluorinated analog with similar structural features but different chemical properties.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol: A positional isomer with the hydroxyl group at the 2 position instead of the 1 position.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine:
Uniqueness
6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol is unique due to the specific placement of fluorine atoms and the hydroxyl group, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for drug design and other applications.
特性
CAS番号 |
173996-19-5 |
|---|---|
分子式 |
C10H10F2O |
分子量 |
184.18 g/mol |
IUPAC名 |
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10F2O/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9,13H,1-3H2 |
InChIキー |
TZVSCDQSGHNCOE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C=C(C=C2F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B14138010.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B14138018.png)
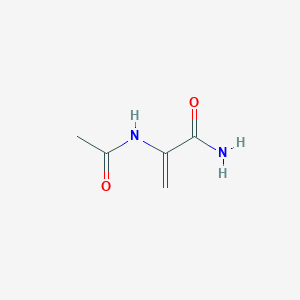
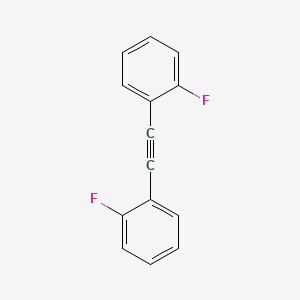
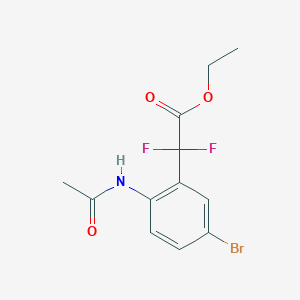
![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
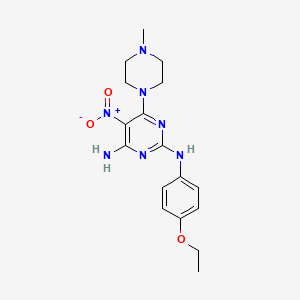
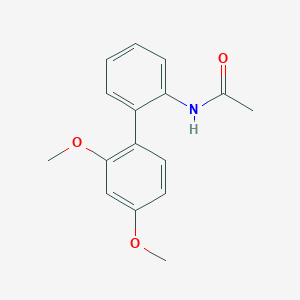
![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
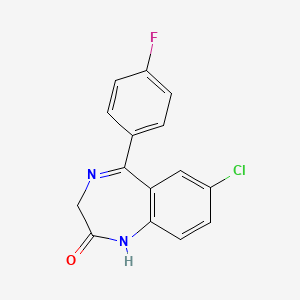
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
